3,4-difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Regioisomer differentiation Triazole benzamide Click chemistry

This 2H-1,2,3-triazol-2-yl benzamide is structurally distinct from widely available 1H-triazole analogs. The 3,4-difluoro substitution pattern and triazol-2-yl regioisomer are critical determinants of target engagement in FXIIa inhibition and orexin receptor modulation studies. Commercially procured at ≥95% purity with HPLC, NMR, and MS characterization, it serves as a regioisomer-specific probe for serine protease selectivity profiling, a reference ligand for OX1/OX2 binding assays, a qualified impurity standard for CuAAC-synthesized pharmaceuticals, and a ¹⁹F NMR-active fragment in FBDD screening libraries. Assumptions of functional equivalence with mono-fluoro, chloro, or 1H-triazol-1-yl analogs are contradicted by published SAR data.

Molecular Formula C17H14F2N4O
Molecular Weight 328.323
CAS No. 2034558-89-7
Cat. No. B2545757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
CAS2034558-89-7
Molecular FormulaC17H14F2N4O
Molecular Weight328.323
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H14F2N4O/c18-14-7-6-13(10-15(14)19)17(24)22-16(11-23-20-8-9-21-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,22,24)
InChIKeyYTPDBXXVISDIQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide – Procurement-Relevant Identity and Baseline Properties


3,4-Difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (CAS 2034558-89-7) is a synthetic small molecule belonging to the triazole-benzamide class . Its structure combines a 3,4-difluorobenzamide core with a triazole-containing chiral ethyl linker, placing it within a chemical space explored for serine protease inhibition and orexin receptor modulation [1]. The compound is commercially available at research-grade purity (≥95 %) .

Why 3,4-Difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide Cannot Be Replaced by a Simple Analog


In the triazole-benzamide class, minor structural modifications can dramatically shift selectivity profiles and functional activity. For example, within a focused library of triazol-1-yl benzamides evaluated against Factor XIIa, a single substituent change on the benzamide ring altered inhibitory potency from inactive to nanomolar [1]. The specific 3,4-difluoro substitution and the 2H-1,2,3-triazol-2-yl regioisomer present in this compound are structural determinants that cannot be interchanged with mono-fluoro, chloro, or triazol-1-yl analogs without risking a loss of target engagement. For procurement decisions, assuming functional equivalence among “triazole-benzamide” catalog entries is therefore unsupported by both published data and structure-activity relationship (SAR) principles.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide


Structural Distinction – 2H-1,2,3-Triazole Regioisomer vs. 1H-1,2,3-Triazole Analogs

The target compound contains a 2H-1,2,3-triazol-2-yl moiety, whereas the majority of biologically studied triazole-benzamides carry the 1H-1,2,3-triazol-1-yl isomer . The nitrogen connectivity pattern influences both the spatial orientation of the phenyl-ethyl substituent and the electronic character of the heterocycle, parameters that directly affect hydrogen-bonding and π-stacking interactions at protein binding sites.

Regioisomer differentiation Triazole benzamide Click chemistry

Fluorination Pattern – 3,4-Difluoro vs. Unsubstituted Benzamide Analogs

The 3,4-difluoro substitution on the benzoyl ring is a recognized strategy to modulate metabolic stability and target affinity in benzamide-based probes . In the context of triazole-benzamide Factor XIIa inhibitors, replacement of a 4-tert-butyl group by hydrogen reduced activity, while introduction of electron-withdrawing groups on the benzamide ring was essential for potency [1]. Although direct IC50 data for the 3,4-difluoro compound are not publicly available, the fluorination pattern differentiates it from non-fluorinated or mono-fluorinated analogs that are more commonly available.

Fluorinated benzamide Metabolic stability SAR

Purity and Identity Verification – Vendor COA vs. Uncharacterized Stock

Chemenu supplies the compound with a documented purity of ≥95 % (Catalog No. CM863192) and provides a Certificate of Analysis including HPLC, NMR, and MS data . In contrast, general-purpose chemical aggregators often list the same CAS number without purity guarantees or analytical documentation. This documented quality infrastructure is essential for reproducible in vitro pharmacology, where impurities can act as confounding inhibitors or activators.

Quality control Certificate of Analysis Procurement decision

Procurement-Relevant Application Scenarios for 3,4-Difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide


Serine Protease Inhibitor Screening Panels (Factor XIIa, Thrombin, FXa)

Based on the established activity of triazole-benzamide derivatives against Factor XIIa [1], this compound can serve as a structurally distinct probe for serine protease selectivity profiling. Its 2H-1,2,3-triazole regioisomer and 3,4-difluoro substitution differentiate it from the 1H-triazole series, allowing researchers to deconvolute regioisomer-specific effects on clotting factor inhibition. Use in chromogenic substrate hydrolysis assays and plasma clotting assays (APTT/PT) at concentrations informed by published analog data [1].

Orexin Receptor Antagonist Chemical Biology

Given that 2H-1,2,3-triazole-containing benzamides have been optimized as dual orexin receptor antagonists [2], the compound can be employed as a reference ligand in OX1/OX2 receptor binding displacement assays or functional calcium mobilization assays. Its unique substitution pattern provides a tool to investigate structure-activity relationships around the triazole region of the pharmacophore.

Analytical Reference Standard for Regioisomeric Impurity Profiling

The compound is valuable as a characterized reference standard for the identification and quantification of 2H-1,2,3-triazole regioisomeric impurities that may arise during copper-catalyzed azide-alkyne cycloaddition (CuAAC) synthesis of triazole-containing pharmaceuticals [1]. Its defined purity and analytical documentation (HPLC, NMR, MS) [1] make it suitable for method validation, calibration curves, and system suitability testing in GLP or GMP environments.

Fluorinated Fragment Library for NMR-Based Screening

The 3,4-difluorobenzamide moiety introduces distinct ¹⁹F NMR signals that can be exploited in fragment-based drug discovery (FBDD) [1]. Inclusion of this compound in a fluorinated fragment library enables ¹⁹F NMR screening against protein targets, providing a binding-sensitive probe that is structurally pre-validated as a benzamide-triazole hybrid.

Quote Request

Request a Quote for 3,4-difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.